molecular formula C21H21N3O2 B2695398 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione CAS No. 696656-29-8

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Cat. No.: B2695398
CAS No.: 696656-29-8
M. Wt: 347.418
InChI Key: XXIQKYYAQIRBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-diketone (ethane-1,2-dione) core linked to a 2-methylindole moiety and a 4-phenylpiperazine group. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor development or CNS-targeting agents .

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-19(17-9-5-6-10-18(17)22-15)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIQKYYAQIRBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a precursor such as 2-methylindole, which can be synthesized through Fischer indole synthesis.

    Attachment of the Piperazine Moiety: The indole core can be reacted with a piperazine derivative under suitable conditions, often involving a coupling reagent.

    Formation of the Ethane-1,2-dione Linkage:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indole or piperazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, synthesis yields, and properties:

Compound Name Indole Substituent Nitrogen Ring Substituent Yield (%) Melting Point (°C) Key Data/Application Reference IDs
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione 2-methyl 4-phenylpiperazine N/A N/A Pharmaceutical intermediate (hypothesized)
1-(1H-indol-3-yl)-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione (3g) None 4-(trifluoromethyl)phenyl N/A N/A High reactivity in acyl transfer reactions
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione 4,7-dimethoxy 4-benzoylpiperazine N/A N/A Chemotherapeutic candidate (BMS-853)
1-(4-benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione 5-nitro 4-benzylpiperazine N/A N/A Antibacterial/antifungal applications
1-(3-(4-Bromophenyl)-4,6-dimethoxy-1H-indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione 4-bromo, 4,6-dimethoxy Piperidine N/A N/A Crystallographic studies
1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) None 4-fluorophenyl 78 N/A Moderate yield, halogen-enhanced stability
1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione 2-methyl Piperidine N/A N/A Discontinued commercial intermediate

Structural and Functional Insights

  • Indole Modifications : The 2-methyl group on the indole ring (target compound) may enhance steric hindrance compared to unsubstituted (e.g., 3e ) or nitro/methoxy-substituted analogs (e.g., ). Halogenated aryl groups (e.g., 3e , 3f ) improve thermal stability and bioavailability .
  • Nitrogen Ring Variations : Piperazine derivatives (e.g., 4-phenyl, 4-benzyl) exhibit higher basicity and solubility than piperidine analogs (e.g., ). The 4-phenyl group in the target compound likely increases lipophilicity, aiding blood-brain barrier penetration .
  • Synthesis Efficiency : Yields for aryl-substituted analogs (57–83%) suggest electron-withdrawing groups (e.g., -Cl, -CF₃) improve reaction efficiency compared to bulky substituents .

Physicochemical Properties

  • Melting Points : Compounds with halogenated or rigid substituents (e.g., bromophenyl in ) exhibit higher melting points (175–209°C), indicating stronger crystalline packing.
  • Spectral Data : NMR shifts for the target compound’s methylindole (δ ~2.5 ppm for CH₃) and diketone (δ ~190 ppm for C=O) would differ from methoxy (δ ~3.8 ppm) or nitro-substituted (δ ~8.5 ppm) analogs .

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features both indole and piperazine moieties, which are often associated with various pharmacological effects. The structural formula is represented as:

C21H22N3O2\text{C}_{21}\text{H}_{22}\text{N}_{3}\text{O}_{2}

Molecular Structure

PropertyValue
IUPAC NameThis compound
Molecular Weight350.42 g/mol
InChIInChI=1S/C21H22N3O2/c1-15-19(17-9-5-6-10-18(17)22)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting the growth of cancer cells such as HeLa and MCF-7. The compound under consideration has been evaluated for its cytotoxicity and showed potential in inducing apoptosis in cancer cells.

Case Study:
In a study assessing the antiproliferative activity of related indole derivatives, compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. For example:

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with effective analogs .

Antimicrobial Activity

Indole derivatives are also recognized for their antibacterial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results:
In a comparative study, several indole-based compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

CompoundTarget BacteriaMIC (μg/mL)
Indole Derivative AS. aureus7.80
Indole Derivative AE. coliInactive

The data indicate that while some derivatives show activity against specific strains, further research is needed to evaluate the efficacy of this compound against various microbial pathogens .

The biological activity of indole derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells through pathways involving caspases.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases (e.g., G2/M), preventing further proliferation.
  • Antibacterial Mechanisms : Indole derivatives may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.